molecular formula C12H14O4 B2870807 6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 923120-64-3

6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B2870807
CAS No.: 923120-64-3
M. Wt: 222.24
InChI Key: FOGSWOAIRPOATM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves several steps. One common method includes the reaction of 6-ethoxy-2H-chromen-2-one with a suitable carboxylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact pathways and targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

6-ethoxy-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-10-3-4-11-8(6-10)5-9(7-16-11)12(13)14/h3-4,6,9H,2,5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGSWOAIRPOATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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